molecular formula C23H19N3O2 B7433930 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide

4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide

Cat. No.: B7433930
M. Wt: 369.4 g/mol
InChI Key: GAIMSOGUMFEDKG-UHFFFAOYSA-N
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Description

4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide is a synthetic organic compound that features a benzimidazole moiety linked to a benzamide structure

Properties

IUPAC Name

4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-2-22(27)16-7-11-18(12-8-16)25-23(28)17-9-13-19(14-10-17)26-15-24-20-5-3-4-6-21(20)26/h3-15H,2H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIMSOGUMFEDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide typically involves the following steps:

    Formation of Benzimidazole: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Amidation Reaction: The benzimidazole derivative is then reacted with 4-propanoylbenzoic acid or its activated derivative (such as an acid chloride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of 4-(benzimidazol-1-yl)-N-(4-hydroxyphenyl)benzamide.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its benzimidazole core, which is known for its biological activity.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Research: Employed as a ligand in coordination chemistry and catalysis.

Mechanism of Action

The mechanism of action of 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide depends on its specific application:

    Biological Activity: The benzimidazole moiety can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions.

    Catalysis: As a ligand, it can coordinate to metal centers, facilitating catalytic reactions by stabilizing transition states and intermediates.

Comparison with Similar Compounds

Similar Compounds

    4-(benzimidazol-1-yl)benzamide: Lacks the propanoyl group, which may affect its biological activity and chemical reactivity.

    N-(4-propanoylphenyl)benzamide: Lacks the benzimidazole moiety, which is crucial for certain applications in medicinal chemistry.

Uniqueness

4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide is unique due to the combination of the benzimidazole and propanoylbenzamide structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various scientific and industrial applications.

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